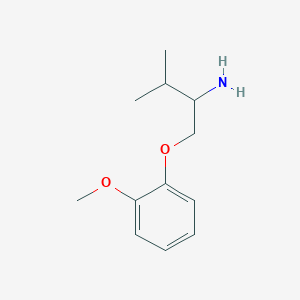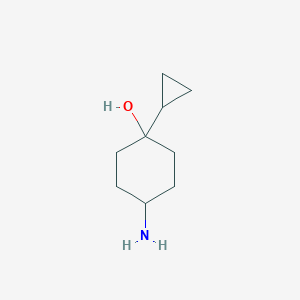
4-Amino-1-cyclopropylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopropylcyclohexan-1-OL is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring, which also contains a cyclopropyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 4-Amino-1-cyclopropylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyano or nitro derivative, using hydrogenation or catalytic reduction techniques. For example, a cyano derivative can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a Co-NiO dual catalyst at elevated temperatures and pressures . Another method involves the use of Raney nickel and borohydride as reducing agents to convert a cyano derivative to the desired amino alcohol . These methods are suitable for both laboratory-scale synthesis and industrial production due to their high yield and efficiency.
Análisis De Reacciones Químicas
4-Amino-1-cyclopropylcyclohexan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and hydroxyl group (-OH) present in the compound make it reactive towards electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopropylcyclohexan-1-OL has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a precursor for the synthesis of bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways. Additionally, the compound finds applications in the industry as a starting material for the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclopropylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. Additionally, it can interact with cellular receptors, leading to changes in signal transduction and gene expression .
Comparación Con Compuestos Similares
4-Amino-1-cyclopropylcyclohexan-1-OL can be compared with other similar compounds, such as cyclohexanol, cyclopropylamine, and cyclohexylamine. While these compounds share some structural similarities, this compound is unique due to the presence of both an amino and a hydroxyl group on the same molecule. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Additionally, the cyclopropyl substituent imparts strain to the molecule, influencing its chemical behavior and reactivity .
Propiedades
Número CAS |
1521029-57-1 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-amino-1-cyclopropylcyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7-8,11H,1-6,10H2 |
Clave InChI |
ICWOORLJGLNJSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CCC(CC2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






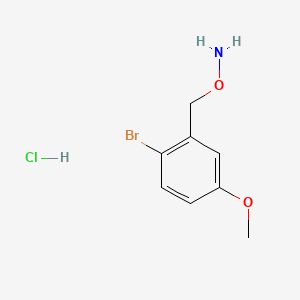
![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
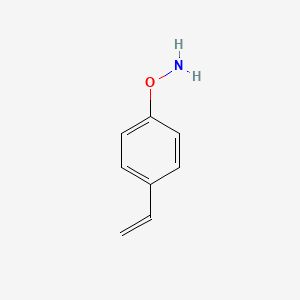
![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
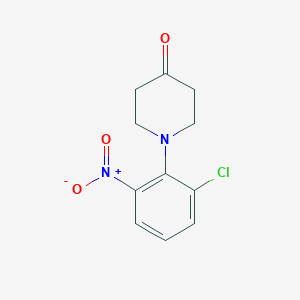

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
